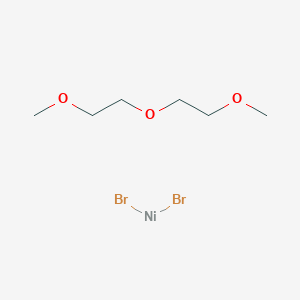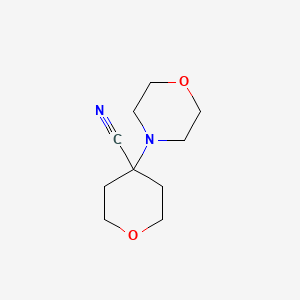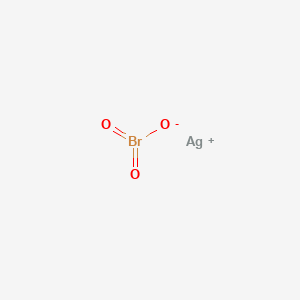
Silver bromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver bromate (AgBrO₃) is a chemical compound that appears as a white, light-sensitive powder. It is known for its oxidizing properties and is used in various chemical reactions and applications. This compound is toxic and should be handled with care.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver bromate can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium bromate (KBrO₃) in an aqueous solution. The reaction is as follows:
AgNO3+KBrO3→AgBrO3+KNO3
The reaction is typically carried out at room temperature, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the precipitated this compound is collected through filtration. The product is then purified and dried to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Silver bromate undergoes various chemical reactions, including:
Oxidation: this compound acts as an oxidizing agent and can oxidize organic compounds.
Reduction: It can be reduced to silver bromide (AgBr) and bromine gas (Br₂) under certain conditions.
Decomposition: Upon heating, this compound decomposes to form silver bromide and oxygen gas (O₂).
Common Reagents and Conditions
Oxidation: this compound is used with organic compounds under mild heating conditions.
Reduction: Reducing agents like hydrogen gas (H₂) or hydrazine (N₂H₄) can be used to reduce this compound.
Decomposition: Heating this compound to temperatures above 309°C leads to its decomposition.
Major Products
Oxidation: Carbonyl compounds from organic substrates.
Reduction: Silver bromide and bromine gas.
Decomposition: Silver bromide and oxygen gas.
Wissenschaftliche Forschungsanwendungen
Silver bromate is used in various scientific research applications, including:
Chemistry: As an oxidizing agent in organic synthesis.
Biology: In studies involving oxidative stress and its effects on biological systems.
Industry: Used in the production of photographic materials and other chemical products.
Wirkmechanismus
Silver bromate exerts its effects primarily through its strong oxidizing properties. It can oxidize organic molecules by accepting electrons, leading to the formation of carbonyl compounds and other oxidized products. The molecular targets include various organic substrates, and the pathways involved are typical of oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver nitrate (AgNO₃): Another silver compound with oxidizing properties, commonly used in photography and as a disinfectant.
Potassium bromate (KBrO₃): A bromate compound used in baking and as an oxidizing agent.
Silver bromide (AgBr): Used in photographic films and as a precursor in the synthesis of silver bromate.
Uniqueness
This compound is unique due to its specific combination of silver and bromate ions, which gives it distinct oxidizing properties. Unlike silver nitrate, which is more commonly used for its antimicrobial properties, this compound is primarily valued for its role in organic synthesis and chemical research.
Eigenschaften
IUPAC Name |
silver;bromate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.BrHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLMNMQWVCXIKR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgBrO3 |
Source


|
| Record name | silver bromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_bromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-89-3 |
Source


|
| Record name | Silver bromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


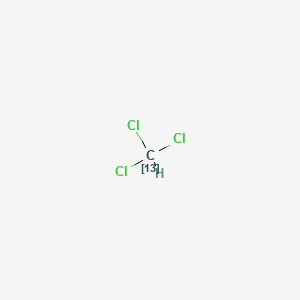



![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)

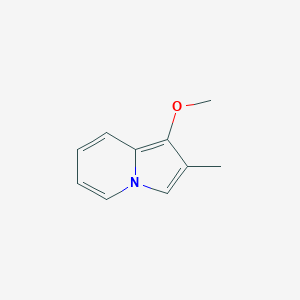
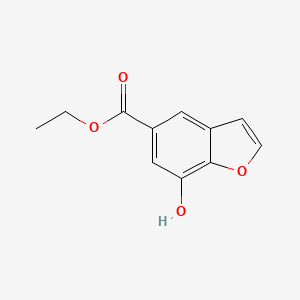
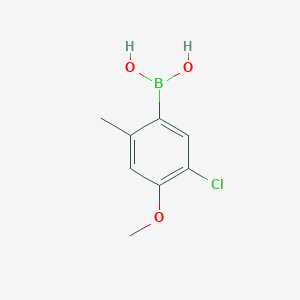
![[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl] diphenylphosphine](/img/structure/B1600131.png)
